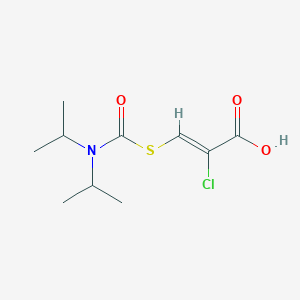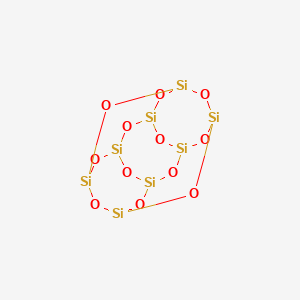
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid, also known as DICA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DICA is of particular interest in the field of medicinal chemistry, as it has been shown to possess a range of biological activities that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition can lead to increased levels of the neurotransmitter acetylcholine, which can have a range of physiological effects.
Effets Biochimiques Et Physiologiques
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been shown to have a range of biochemical and physiological effects, including antitumor, antifungal, and antibacterial activities. It has also been shown to inhibit enzymes such as acetylcholinesterase and tyrosinase, which play important roles in various biological processes. Additionally, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been investigated for its potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid in lab experiments is its versatility, as it has been shown to exhibit a range of biological activities. Additionally, its synthetic nature allows for precise control over its chemical properties, which can be useful in drug development. However, one limitation of using 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid in lab experiments is its potential toxicity, as it has been shown to be cytotoxic to certain cell lines at high concentrations.
Orientations Futures
There are several potential future directions for research on 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid. For example, further studies could be conducted to elucidate its mechanism of action and identify additional biological targets. Additionally, 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid could be investigated for its potential as a therapeutic agent in various disease states, such as cancer or Alzheimer's disease. Finally, research could be conducted to optimize the synthesis of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid and develop more efficient methods for its production.
Méthodes De Synthèse
The synthesis of 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid involves the reaction of 2-chloroacrylic acid with diisopropylcarbamothioyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit antitumor, antifungal, and antibacterial activities, as well as inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase. 3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid has also been investigated for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent.
Propriétés
Numéro CAS |
139265-93-3 |
|---|---|
Nom du produit |
3-(N,N-Diisopropylcarbamothioyl)-2-chloroacrylic acid |
Formule moléculaire |
C10H16ClNO3S |
Poids moléculaire |
265.76 g/mol |
Nom IUPAC |
(Z)-2-chloro-3-[di(propan-2-yl)carbamoylsulfanyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H16ClNO3S/c1-6(2)12(7(3)4)10(15)16-5-8(11)9(13)14/h5-7H,1-4H3,(H,13,14)/b8-5- |
Clé InChI |
XRLSWIBCEPJNHC-YVMONPNESA-N |
SMILES isomérique |
CC(C)N(C(C)C)C(=O)S/C=C(/C(=O)O)\Cl |
SMILES |
CC(C)N(C(C)C)C(=O)SC=C(C(=O)O)Cl |
SMILES canonique |
CC(C)N(C(C)C)C(=O)SC=C(C(=O)O)Cl |
Synonymes |
3-(N,N-diisopropylcarbamothioyl)-2-chloroacrylic acid DIPCAT-chloroacrylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)

![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)


![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)